molecular formula C9H9BN2O2 B12505264 (2-(1H-Pyrazol-4-yl)phenyl)boronic acid

(2-(1H-Pyrazol-4-yl)phenyl)boronic acid

Cat. No.: B12505264
M. Wt: 187.99 g/mol
InChI Key: VOSALENVCHKQJP-UHFFFAOYSA-N
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Description

(2-(1H-Pyrazol-4-yl)phenyl)boronic acid is an organic compound with the molecular formula C9H9BN2O2 It is a boronic acid derivative that features a pyrazole ring attached to a phenyl ring, which is further bonded to a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-Pyrazol-4-yl)phenyl)boronic acid typically involves the reaction of a pyrazole derivative with a phenylboronic acid. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-(1H-Pyrazol-4-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form corresponding boronates or boranes.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, phenols, and boronates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2-(1H-Pyrazol-4-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1H-Pyrazol-4-yl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrazole ring can interact with various biological targets, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Pyrazol-4-yl)phenylboronic acid
  • 1-Methylpyrazole-4-boronic acid pinacol ester
  • 1-Boc-pyrazole-4-boronic acid pinacol ester

Uniqueness

(2-(1H-Pyrazol-4-yl)phenyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and binding properties. The presence of both the pyrazole ring and the boronic acid group allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

Molecular Formula

C9H9BN2O2

Molecular Weight

187.99 g/mol

IUPAC Name

[2-(1H-pyrazol-4-yl)phenyl]boronic acid

InChI

InChI=1S/C9H9BN2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6,13-14H,(H,11,12)

InChI Key

VOSALENVCHKQJP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2=CNN=C2)(O)O

Origin of Product

United States

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